Cas no 35094-46-3 (Adenosine 5'-(trihydrogen diphosphate), P'-anhydride with phosphorothioic acid)

Adenosine 5'-(trihydrogen diphosphate), P'-anhydride with phosphorothioic acid structure
35094-46-3 structure
Produktname:Adenosine 5'-(trihydrogen diphosphate), P'-anhydride with phosphorothioic acid
CAS-Nr.:35094-46-3
MF:C10H16N5O12P3S
MW:523.246623039246
CID:309289
PubChem ID:440317

Adenosine 5'-(trihydrogen diphosphate), P'-anhydride with phosphorothioic acid Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Adenosine5'-(trihydrogen diphosphate), P'-anhydride with phosphorothioic acid
    • ADENOSINE- 5'- O- (1- THIOTRIPHOSPHATE), SP- ISOMER ( SP-ATP-Α-S )
    • ADENOSINE-5'-O-(1-THIOTRIPHOSPHATE), SP-ISOMER SODIUM SALT
    • adenosine 5'-[gamma-thio]triphosphate
    • γ-Thio-ATP
    • Adenosine 5'-[γ-S]triphosphate
    • Adenosine 5'-(γ-thiotriphosphate)
    • Adenosine 5'-(3-thiotriphosphate)
    • ATPgS
    • ATP-γ-S
    • Adenosine 5'-(trihydrogen diphosphate), P'-anhydride with phosphorothioic acid
    • CHEMBL131890
    • CHEBI:27575
    • alpha-Thioadenosine triphosphate
    • [[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-sulfanylphosphinic acid
    • ADENOSINE-5''-DIPHOSPHATE MONOTHIOPHOSPHATE
    • 1xxh
    • C10H16N5O12P3S
    • adenosine, 5'-O-[[[[(dihydroxyphosphinothioyl)oxy]hydroxyphosphinyl]oxy]hydroxyphosphinyl]-
    • [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] dihydroxyphosphinothioyl hydrogen phosphate
    • Adenosine 5'-O-(gamma-thiotriphosphate)
    • ATP-gamma-S
    • Adenosine 5'-(trihydrogen diphosphate), monoanhydride with phosphorothioic acid
    • adenosine 5'-O-thiotriphosphate
    • alpha-Thio-ATP
    • Adenosine 5'-(3-thiotriphosphate)
    • [[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl]oxy-hydroxy-phosphoryl]oxy-sulfanyl-phosphinic acid
    • SCHEMBL20164791
    • BDBM50118217
    • Adenosine 5'-(gamma-thiotriphosphate)
    • 1w1w
    • Adenosine 5 inverted exclamation marka-(3-thiotriphosphate)
    • Adenosine 5'-(trihydrogen diphosphate), P'-anhydride with phosphorothioic acid (9CI)
    • 35094-46-3
    • SCHEMBL77440
    • Adenosine 5'-thiotriphosphate
    • Adenosine 5'-[gamma-S]triphosphate
    • 1njf
    • (gamma-S)ATP
    • DTXSID301138619
    • ATP-gammaS
    • phosphothiophosphoric acid-adenylate ester
    • Adenosine 5'-O-(3-thiotriphosphate)
    • Adenosine-5'-(3-thiotriphosphate)
    • gamma-Thio-ATP
    • Adenosine, 5'-P''-ester with thiotriphosphoric acid ((HO)2P(O)OP(O)(OH)OP(35S)(OH)2)
    • Adenosine 5'-(gamma-thio)triphosphate
    • adenosine-5'-diphosphate monothiophosphate
    • DB02930
    • 5'-O-(hydroxy{[hydroxy(thiophosphonooxy)phosphoryl]oxy}phosphoryl)adenosine
    • Adenosine 5'-(gamma-S)triphosphate
    • C10-H16-N5-O12-P3-S
    • ATPgammaS
    • Adenosine 5-O-(3-thiotriphophate)
    • Adenosine 5'-(.gamma.-S)triphosphate
    • ATP.gamma.S
    • Adenosine 5'-(3-thio)triphosphate
    • 117750-47-7
    • Gamma Thio ATP
    • ATPgS
    • Adenosine 5'-(γ-thiotriphosphate)
    • Adenosine 5'-[γ-S]triphosphate
    • γ-Thio-ATP
    • 5'-O-[(S)-hydroxy{[(S)-hydroxy(thiophosphonooxy)phosphoryl]oxy}phosphoryl]adenosine
    • Adenosine 5a(2)-(trihydrogen diphosphate), Pa(2)-anhydride with phosphorothioic acid
    • Inchi: InChI=1S/C10H16N5O12P3S/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(25-10)1-24-28(18,19)26-29(20,21)27-30(22,23)31/h2-4,6-7,10,16-17H,1H2,(H,18,19)(H,20,21)(H2,11,12,13)(H2,22,23,31)/t4-,6-,7-,10-/m1/s1
    • InChI-Schlüssel: NLTUCYMLOPLUHL-KQYNXXCUSA-N
    • Lächelt: NC1N=CN=C2N([C@@H]3O[C@H](COP(OP(OP(=S)(O)O)(O)=O)(O)=O)[C@@H](O)[C@H]3O)C=NC=12

Berechnete Eigenschaften

  • Genaue Masse: 522.97300
  • Monoisotopenmasse: 522.973
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 7
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 17
  • Schwere Atomanzahl: 31
  • Anzahl drehbarer Bindungen: 8
  • Komplexität: 805
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 4
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: _4
  • Topologische Polaroberfläche: 294Ų

Experimentelle Eigenschaften

  • Dichte: 2.56g/cm3
  • Siedepunkt: 940.5ºC at 760 mmHg
  • Flammpunkt: 522.6ºC
  • Brechungsindex: 1.92
  • PSA: 323.58000
  • LogP: -0.28080
Empfohlene Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Amadis Chemical Company Limited
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Suzhou Genelee Bio-Technology Co., Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Xiamen PinR Bio-tech Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Shanghai Jinhuan Chemical CO., LTD.
Wuhan brilliant Technology Co.,Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Wuhan brilliant Technology Co.,Ltd